3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole 3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1429418-90-5
VCID: VC5476700
InChI: InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2
SMILES: C1=CN(N=C1CCl)CCF
Molecular Formula: C6H8ClFN2
Molecular Weight: 162.59

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1429418-90-5

Cat. No.: VC5476700

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole - 1429418-90-5

Specification

CAS No. 1429418-90-5
Molecular Formula C6H8ClFN2
Molecular Weight 162.59
IUPAC Name 3-(chloromethyl)-1-(2-fluoroethyl)pyrazole
Standard InChI InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2
Standard InChI Key BJQUKLCBCGKMPS-UHFFFAOYSA-N
SMILES C1=CN(N=C1CCl)CCF

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure features:

  • Chloromethyl group (-CH₂Cl) at the 3-position, enhancing electrophilic reactivity.

  • 2-Fluoroethyl group (-CH₂CH₂F) at the 1-position, contributing to lipophilicity and metabolic stability .

The molecular formula is C₆H₈ClFN₂, with a molar mass of 162.59 g/mol. Its IUPAC name is 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, though positional isomerism (3- vs. 5-substitution) may arise in synthetic pathways depending on reaction conditions.

Table 1: Comparative Analysis of Halogenated Pyrazole Derivatives

Compound NameMolecular FormulaMolar Mass (g/mol)Key Features
3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazoleC₆H₈ClFN₂162.59Combines chloromethyl reactivity with fluoroethyl metabolic stability.
1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazoleC₅H₄ClF₃N₂184.55Trifluoromethyl group enhances electron-withdrawing effects .
5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazoleC₆H₈ClFN₂162.59Positional isomer with similar properties but distinct reactivity.

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is documented, analogous methods for fluorinated pyrazoles suggest viable routes:

Cyclocondensation of Hydrazines with Carbonyl Derivatives

Pyrazoles are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones or acetylenic ketones . For example:

  • Fluoroacetyl halide derivatives react with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione .

  • Methylhydrazine undergoes ring closure with such intermediates to yield fluorinated pyrazole precursors .

  • Oxidation and acidification finalize the synthesis, as seen in the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid .

Regioselective Functionalization

Positional isomerism is controlled by:

  • Temperature and pH: Lower temperatures (-20°C to -25°C) favor specific regioisomers during methylhydrazine addition .

  • Catalysts: Copper triflate and ionic liquids (e.g., [bmim]PF₆) improve yields in trifluoromethylpyrazole synthesis .

Physicochemical Properties

Reactivity and Stability

  • Chloromethyl Group: Highly reactive in nucleophilic substitutions (e.g., SN2 reactions), enabling further derivatization .

  • Fluoroethyl Group: Enhances metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pharmaceuticals .

  • Lipophilicity: LogP values are influenced by fluorine’s electronegativity, potentially improving blood-brain barrier penetration .

Spectroscopic Characterization

  • NMR: Characteristic signals include:

    • δ 4.5–5.0 ppm (CH₂Cl, triplet)

    • δ 4.2–4.4 ppm (CH₂F, quartet).

  • Mass Spectrometry: Molecular ion peak at m/z 162.59 with fragments at m/z 125 (loss of Cl) and m/z 97 (loss of CH₂F) .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Fluorinated pyrazoles serve as precursors for herbicides and fungicides. For instance, 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid is a key intermediate in crop protection agents .

Drug Development

The compound’s reactivity allows conjugation with pharmacophores:

  • Antibiotics: Chloromethyl groups enable linkage to β-lactam cores.

  • Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .

Future Research Directions

  • Stereoselective Synthesis: Develop catalysts to control 3- vs. 5-substitution in pyrazole rings.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.

  • Material Science Applications: Explore use in fluorinated polymers for electronics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator